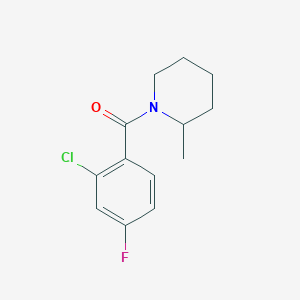![molecular formula C11H13N3O B5362461 2-[(4-methyl-1-phthalazinyl)amino]ethanol](/img/structure/B5362461.png)
2-[(4-methyl-1-phthalazinyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1-phthalazinyl)amino]ethanol, also known as MPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPE is a derivative of phthalazine and has a unique structure that makes it a promising candidate for various research purposes. In
作用機序
The mechanism of action of 2-[(4-methyl-1-phthalazinyl)amino]ethanol is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. This compound may also disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases, including cancer and cardiovascular disease. In addition, this compound has been found to reduce inflammation in various animal models.
実験室実験の利点と制限
2-[(4-methyl-1-phthalazinyl)amino]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. This compound has also been shown to have low toxicity, making it safe for use in animal models. However, this compound has some limitations. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 2-[(4-methyl-1-phthalazinyl)amino]ethanol. One area of research could focus on the development of more effective synthesis methods to increase the yield of this compound. Another area of research could focus on the development of this compound derivatives with improved solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-[(4-methyl-1-phthalazinyl)amino]ethanol involves the reaction of 4-methylphthalhydrazide with epichlorohydrin followed by the reduction of the intermediate product with sodium borohydride. The final product is obtained after purification through column chromatography. The yield of this compound is typically around 50%.
科学的研究の応用
2-[(4-methyl-1-phthalazinyl)amino]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antimicrobial, and antiviral properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, this compound has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
2-[(4-methylphthalazin-1-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(14-13-8)12-6-7-15/h2-5,15H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOBARAMBZNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5362385.png)
![3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362386.png)
![7-(3-chlorophenyl)-4-{[1-(methoxymethyl)cyclopropyl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5362388.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5362392.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5362394.png)
![N~1~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-D-leucinamide](/img/structure/B5362409.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(4-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5362435.png)
![4-[(3-methyl-2-thienyl)sulfonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5362443.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-diethylcyclopropanecarboxamide](/img/structure/B5362451.png)
![4-(benzyloxy)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5362462.png)

![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5362478.png)
![2-[2-bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5362482.png)